molecular formula C16H15BrN2O3 B11695005 N'-((4-Bromophenoxy)acetyl)-2-methylbenzohydrazide

N'-((4-Bromophenoxy)acetyl)-2-methylbenzohydrazide

Cat. No.: B11695005
M. Wt: 363.21 g/mol
InChI Key: HBOJXDKQOWPKQI-UHFFFAOYSA-N
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Description

N’-((4-Bromophenoxy)acetyl)-2-methylbenzohydrazide is an organic compound that features a bromophenoxy group attached to an acetyl group, which is further connected to a 2-methylbenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((4-Bromophenoxy)acetyl)-2-methylbenzohydrazide typically involves the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with 2-methylbenzohydrazide under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N’-((4-Bromophenoxy)acetyl)-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N’-((4-Bromophenoxy)acetyl)-2-methylbenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-((4-Bromophenoxy)acetyl)-2-methylbenzohydrazide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the acetyl and hydrazide groups can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-((4-Bromophenoxy)acetyl)-N-phenylhydrazinecarbothioamide
  • N-[(4-Bromophenoxy)acetyl]-D-alanine
  • N-(2-{[2-(4-Bromophenoxy)acetyl]amino}phenyl)butanamide

Uniqueness

N’-((4-Bromophenoxy)acetyl)-2-methylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenoxy group enhances its reactivity and potential for substitution reactions, while the acetyl and hydrazide groups contribute to its ability to form hydrogen bonds and interact with biological targets .

Properties

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

IUPAC Name

N'-[2-(4-bromophenoxy)acetyl]-2-methylbenzohydrazide

InChI

InChI=1S/C16H15BrN2O3/c1-11-4-2-3-5-14(11)16(21)19-18-15(20)10-22-13-8-6-12(17)7-9-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21)

InChI Key

HBOJXDKQOWPKQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)COC2=CC=C(C=C2)Br

Origin of Product

United States

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